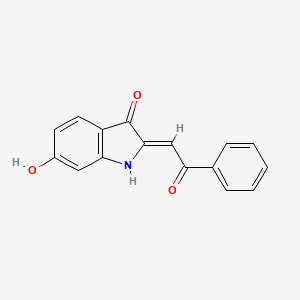

6-Hydroxy-2-(2-oxo-2-phenylethylidene)indolin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Hydroxy-2-(2-oxo-2-phenylethylidene)indolin-3-one is a compound belonging to the indolinone family Indolinones are known for their diverse biological activities and are often used as key intermediates in the synthesis of various pharmaceuticals and biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-(2-oxo-2-phenylethylidene)indolin-3-one typically involves the condensation of 2-oxo-2-phenylethylidene with an indolinone derivative. One common method is the Mannich reaction, which involves the reaction of an indolinone with formaldehyde and a secondary amine. The reaction conditions often include mild temperatures and the use of solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-(2-oxo-2-phenylethylidene)indolin-3-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of 6-oxo-2-(2-oxo-2-phenylethylidene)indolin-3-one.

Reduction: Formation of 6-hydroxy-2-(2-hydroxy-2-phenylethylidene)indolin-3-one.

Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

6-Hydroxy-2-(2-oxo-2-phenylethylidene)indolin-3-one has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential antioxidant and cytotoxic properties.

Medicine: Investigated for its potential anticancer, antiviral, and antibacterial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-(2-oxo-2-phenylethylidene)indolin-3-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation. Additionally, its antioxidant properties can help neutralize reactive oxygen species, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

3-(2-oxo-2-phenylethylidene)indolin-2-one: Lacks the hydroxyl group at the 6-position.

1,3-di(2-oxoindolin-3-ylidene)acetone: Contains two indolinone moieties linked by an acetone bridge.

3-(phenacylidene)-1-(piperidin-1-ylmethyl)indolin-2-one: Contains a piperidinylmethyl group at the 1-position.

Uniqueness

6-Hydroxy-2-(2-oxo-2-phenylethylidene)indolin-3-one is unique due to the presence of the hydroxyl group at the 6-position, which can influence its reactivity and biological activity. This structural feature may enhance its antioxidant properties and its ability to interact with specific molecular targets.

Biological Activity

6-Hydroxy-2-(2-oxo-2-phenylethylidene)indolin-3-one is a compound belonging to the indolinone family, which is known for its diverse biological activities. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in anticancer, antibacterial, and antioxidant therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The structural uniqueness of this compound lies in the presence of a hydroxyl group at the 6-position, which significantly influences its reactivity and biological properties. The general formula is represented as follows:

The biological activity of this compound is attributed to several mechanisms:

- Antioxidant Activity : The hydroxyl group can neutralize reactive oxygen species (ROS), protecting cells from oxidative stress.

- Enzyme Inhibition : It has been shown to inhibit specific kinases involved in cell signaling pathways, disrupting cancer cell proliferation.

- Cytotoxic Effects : Studies indicate that this compound can induce apoptosis in cancer cells through mitochondrial pathways and cell cycle arrest.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has demonstrated IC50 values in the low micromolar range against HCT-116 colorectal cancer cells, indicating potent antiproliferative effects.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT-116 | 3.67 | Induction of apoptosis and G2/M arrest |

| MDA-MB-231 | 4.23 | Mitochondrial dysfunction |

| HepG2 | 4.23 | Cell cycle arrest and downregulation of cyclin B1 |

Antibacterial Activity

The compound also exhibits antibacterial properties against several strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and inhibition of bacterial enzyme activity.

Antioxidant Activity

In vitro studies have confirmed that this compound effectively scavenges free radicals, thereby reducing oxidative stress markers in cellular models.

Case Studies and Research Findings

-

Study on Anticancer Properties :

A study published in MDPI highlighted that this compound showed significant antiproliferative activity on HCT-116 cells with an IC50 of 3.67 µM. It induced apoptosis via the intrinsic mitochondrial pathway, evidenced by increased Bcl-2 downregulation . -

Antibacterial Efficacy :

Another investigation focused on the antibacterial properties revealed that the compound could inhibit bacterial growth by targeting membrane integrity and enzymatic functions within pathogenic bacteria, showcasing broad-spectrum efficacy. -

Oxidative Stress Reduction :

Research demonstrated that treatment with this compound significantly reduced levels of malondialdehyde (MDA), a marker of oxidative stress, while increasing antioxidant enzyme activities in treated cells .

Properties

Molecular Formula |

C16H11NO3 |

|---|---|

Molecular Weight |

265.26 g/mol |

IUPAC Name |

(2Z)-6-hydroxy-2-phenacylidene-1H-indol-3-one |

InChI |

InChI=1S/C16H11NO3/c18-11-6-7-12-13(8-11)17-14(16(12)20)9-15(19)10-4-2-1-3-5-10/h1-9,17-18H/b14-9- |

InChI Key |

LPNNHAWDXNLABS-ZROIWOOFSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C\2/C(=O)C3=C(N2)C=C(C=C3)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=C2C(=O)C3=C(N2)C=C(C=C3)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.